(5-Ethyl-2H-tetrazol-2-yl)methanol
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Overview
Description
(5-Ethyl-2H-tetrazol-2-yl)methanol is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties .
Preparation Methods
The synthesis of (5-Ethyl-2H-tetrazol-2-yl)methanol can be approached through various methods. One common synthetic route involves the reaction of ethylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
(5-Ethyl-2H-tetrazol-2-yl)methanol undergoes several types of chemical reactions:
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles, forming new derivatives.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Ethyl-2H-tetrazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-2H-tetrazol-2-yl)methanol involves its interaction with molecular targets through its tetrazole ring. The electron-donating and electron-withdrawing properties of the tetrazole ring facilitate receptor-ligand interactions, enhancing the compound’s biological activity . The compound’s ability to stabilize negative charges through delocalization of electrons is advantageous for its interaction with various molecular pathways .
Comparison with Similar Compounds
(5-Ethyl-2H-tetrazol-2-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-methyltetrazole. These compounds share similar chemical properties but differ in their specific applications and biological activities . For example, 5-phenyltetrazole is known for its strong acidic nature and resonance stabilization, while 5-methyltetrazole is used in the synthesis of pharmaceuticals .
Properties
CAS No. |
86979-34-2 |
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Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5-ethyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c1-2-4-5-7-8(3-9)6-4/h9H,2-3H2,1H3 |
InChI Key |
PEGQSHCGJAJARW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=N1)CO |
Origin of Product |
United States |
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